molecular formula C15H20BF3O3 B6301521 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2121512-30-7

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B6301521
CAS No.: 2121512-30-7
M. Wt: 316.13 g/mol
InChI Key: TYMLUNBGNWVRSE-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound is characterized by its stability and reactivity, making it a versatile reagent in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

They are easy to purify and often commercially available, making them attractive for chemical transformations .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which our compound belongs, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids and Bases: For hydrolysis reactions

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Boronic Acids and Pinacol: From hydrolysis

Scientific Research Applications

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester is used in various scientific research applications, including:

    Organic Synthesis: As a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceuticals through the formation of biaryl structures.

    Material Science: In the synthesis of polymers and advanced materials.

    Biological Studies: As a tool for studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to its ethoxy and trifluoromethyl substituents, which enhance its reactivity and stability compared to other boronic esters. These substituents also influence the electronic properties of the compound, making it particularly effective in specific cross-coupling reactions .

Properties

IUPAC Name

2-[4-ethoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BF3O3/c1-6-20-10-7-8-12(11(9-10)15(17,18)19)16-21-13(2,3)14(4,5)22-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMLUNBGNWVRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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